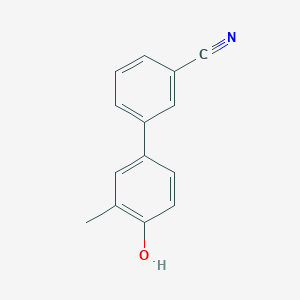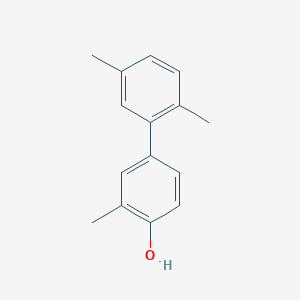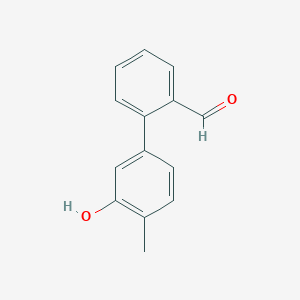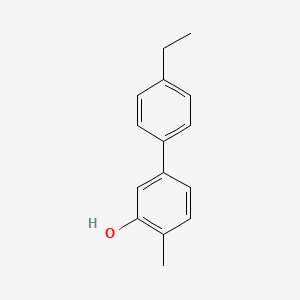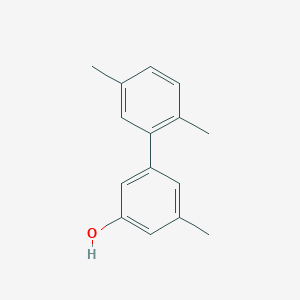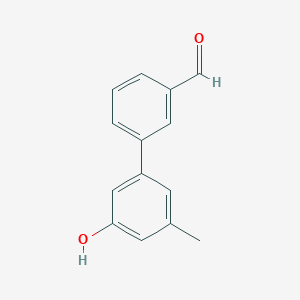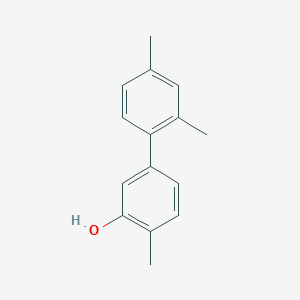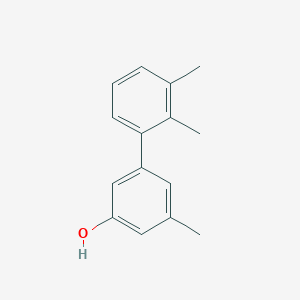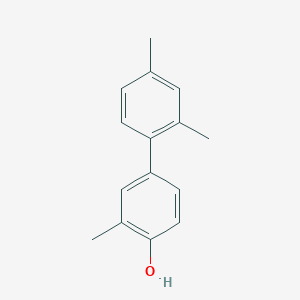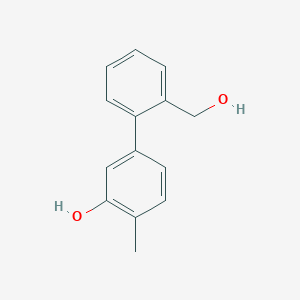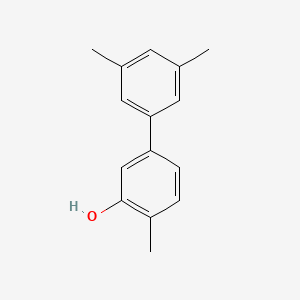
5-(3,5-Dimethylphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dimethylphenyl)-2-methylphenol (also known as 5-DMP-2-MP) is a phenolic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 118-120°C and a boiling point of 270-280°C. 5-DMP-2-MP has a low solubility in water and is soluble in organic solvents such as ethanol and methanol. Its chemical formula is C9H10O and its molecular weight is 138.17 g/mol.
Applications De Recherche Scientifique
5-DMP-2-MP has been used in a variety of scientific research applications, including as a model compound for studying the effects of phenolic compounds on the environment, as a model compound for studying the effects of antioxidants on cellular processes, and as a model compound for studying the effects of phenolic compounds on the metabolism of bacteria. It has also been used as a reagent in the synthesis of other compounds, such as 2-methyl-5-(3,5-dimethylphenyl)-1,3-diphenyl-2-propanone.
Mécanisme D'action
The mechanism of action of 5-DMP-2-MP is not fully understood. It is believed that the compound interacts with the cell membrane and affects the permeability of the membrane, leading to changes in the cell's physiology. It is also believed that the compound may interact with certain enzymes and proteins, leading to changes in their activity.
Biochemical and Physiological Effects
Studies have shown that 5-DMP-2-MP has both antioxidant and anti-inflammatory properties. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, 5-DMP-2-MP has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-DMP-2-MP in lab experiments is its low cost and availability. Additionally, the compound is easy to synthesize and store, making it an ideal choice for research applications. However, the compound is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
Future research on 5-DMP-2-MP could focus on further elucidating its mechanism of action, as well as its potential applications in medical and environmental research. Additionally, further research could be conducted on the compound's ability to inhibit the activity of certain enzymes, as well as its potential use as an antioxidant or anti-inflammatory agent. Finally, further research could be conducted on the compound's potential applications in drug design and synthesis.
Méthodes De Synthèse
5-DMP-2-MP can be synthesized in a two-step process. In the first step, 3,5-dimethylphenol is reacted with an excess of methyl iodide in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting intermediate with sodium hydroxide and sodium borohydride. The reaction is carried out in aqueous solution at a temperature of 0-5°C.
Propriétés
IUPAC Name |
5-(3,5-dimethylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-6-11(2)8-14(7-10)13-5-4-12(3)15(16)9-13/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXAOJBXHMWZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683719 |
Source


|
| Record name | 3',4,5'-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-77-3 |
Source


|
| Record name | 3',4,5'-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

